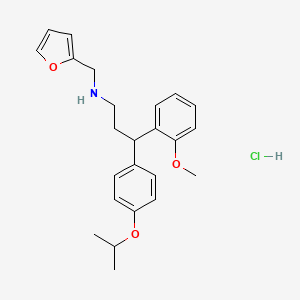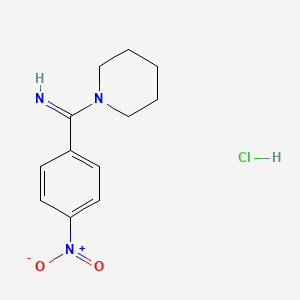
N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
Overview
Description
“N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-(mesityloxy)acetamide” is a chemical compound with the molecular formula C25H33NO4S and a molecular weight of 443.6g/mol .
Physical And Chemical Properties Analysis
This compound has properties such as density, melting point, boiling point, etc., but the specific values are not provided in the sources I found .Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound acts as a GIRK channel activator. GIRK channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating excitability in cells. Specifically, GIRK1 is broadly expressed in the brain and peripheral tissues, while GIRK2 and GIRK3 are highly localized to the brain. The compound’s ability to activate GIRK1/2 channels makes it a potential target for indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Polymer Chemistry and Bioconjugation
The compound’s functional groups can participate in polymerization reactions or bioconjugation. Researchers might explore its use in creating novel polymers with tailored properties or in linking biomolecules (e.g., proteins, peptides) for targeted drug delivery or diagnostics.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Safety and Hazards
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-15(2)17-5-3-16(4-6-17)13-23(20-11-12-27(25,26)14-20)21(24)18-7-9-19(22)10-8-18/h3-10,15,20H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGTWAOTXXDTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[4-(propan-2-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4078740.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4078742.png)



![3-[(3-nitro-4-pyridinyl)amino]benzoic acid](/img/structure/B4078774.png)
![4-{3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4078781.png)
![N-cyclopropyl-2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4078782.png)
![methyl 2-chloro-5-({[(5-{1-[(2-chlorobenzoyl)amino]-3-methylbutyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078789.png)
![2-[2-(allyloxy)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4078793.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate](/img/structure/B4078797.png)

![4-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4078818.png)
![N-1,3-benzothiazol-2-yl-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078820.png)